molecular formula C18H17FN2OS B2839383 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide CAS No. 899963-68-9

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide

Cat. No.: B2839383
CAS No.: 899963-68-9
M. Wt: 328.41
InChI Key: LZOFODPZMZIXAP-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide is a fluorinated benzothiazole derivative featuring a butyramide linker and a benzyl substituent. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and ability to engage in π-π stacking and hydrogen-bonding interactions . The butyramide chain provides conformational flexibility, while the N-benzyl group introduces steric bulk, which may influence binding selectivity.

Properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-2-7-16(22)21(12-13-8-4-3-5-9-13)18-20-17-14(19)10-6-11-15(17)23-18/h3-6,8-11H,2,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOFODPZMZIXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide typically involves the reaction of 4-fluorobenzo[d]thiazole with benzylamine and butyric acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as potassium carbonate (K₂CO₃), to facilitate the formation of the amide bond . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Functionalized benzothiazole derivatives

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer and antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide with structurally or functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound Benzo[d]thiazole + butyramide 4-Fluorobenzothiazole, N-benzyl Not reported Not reported Likely C=O (1660–1700 cm⁻¹), aromatic C-F (~1250 cm⁻¹)
A28–A35 Thiazole + isobutyramide 4-Chlorophenyl, substituted phenyl 190.6–265.7 55–91 1H-NMR: 7.2–8.0 ppm (Ar-H); HRMS: [M+H]+ confirmed
BT9 Benzo[d]thiazole + thiourea + butyramide Non-fluorinated benzothiazole 216 (BT8) 65 (BT8) IR: C=O (1699 cm⁻¹), C=S (1262 cm⁻¹); 1H-NMR: NH ~11 ppm
Triazoles [7–9] 1,2,4-Triazole + sulfonylphenyl 2,4-Difluorophenyl, X = H, Cl, Br Not reported Not reported IR: C=S (1247–1255 cm⁻¹); absence of C=O (1663–1682 cm⁻¹)
2,4-Dichloro-N-(thiazol-2-yl)benzamide Thiazole + benzamide 2,4-Dichlorophenyl Not reported Not reported Biological: Anti-inflammatory, analgesic

Key Observations:

In BT9, the non-fluorinated benzothiazole exhibits a C=S stretch at 1262 cm⁻¹, whereas the target compound’s fluorinated analog might show a shifted C-F vibration (~1250 cm⁻¹) .

Steric and Conformational Features :

  • The N-benzyl group in the target compound introduces greater steric hindrance than the phenyl groups in A28–A35, possibly affecting binding pocket interactions .
  • The butyramide chain (4 carbons) offers more flexibility than the isobutyramide (branched C3) in A28–A35, which could influence conformational stability .

BT8/BT9’s thiourea moiety enables stronger hydrogen bonding compared to the target’s amide, which may alter enzyme inhibition profiles (e.g., tyrosinase vs. cyclooxygenase) .

Synthetic Accessibility: The target compound’s fluorinated benzothiazole likely requires specialized reagents (e.g., 4-fluoro-2-aminothiophenol) compared to chlorinated or non-halogenated precursors in A28–A35 and BT9 . Yields for analogous compounds (e.g., 55–91% for A28–A35) suggest moderate synthetic efficiency, though fluorination steps may reduce overall yield .

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